molecular formula C20H14F2N6O2 B2829252 8-(4-Fluorophenyl)-5-[(4-fluorophenyl)methyl]-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione CAS No. 921549-74-8

8-(4-Fluorophenyl)-5-[(4-fluorophenyl)methyl]-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione

Cat. No. B2829252
CAS RN: 921549-74-8
M. Wt: 408.369
InChI Key: NQGYILAEZUFIMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(4-Fluorophenyl)-5-[(4-fluorophenyl)methyl]-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione is a useful research compound. Its molecular formula is C20H14F2N6O2 and its molecular weight is 408.369. The purity is usually 95%.
BenchChem offers high-quality 8-(4-Fluorophenyl)-5-[(4-fluorophenyl)methyl]-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(4-Fluorophenyl)-5-[(4-fluorophenyl)methyl]-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Radiolabeling and Imaging

A novel [18F] prosthetic group, [18F]4-(4-fluorophenyl)-1,2,4-triazole-3,5-dione ([18F]F-PTAD), has been developed for specific ligation with tyrosine-containing peptides or proteins. This advancement could provide a versatile tool for new developments in PET (Positron Emission Tomography) imaging, indicating potential applications in diagnostic imaging and molecular biology research (Flagothier et al., 2013).

Molecular Interactions and Structural Analysis

Research on 1,2,4-triazole derivatives, including those with fluorophenyl groups, has focused on their molecular interactions, such as long-range fluorine-proton coupling. These studies, through techniques like NMR spectroscopy and X-ray analysis, help in understanding the structural and electronic properties of these compounds, which could be essential for designing more effective pharmaceuticals and materials (J. Kane et al., 1995).

Drug Development and Gene Therapy

Compounds related to the structure have been synthesized and evaluated for their potential as prodrugs in suicide gene therapy for cancer. This research underscores the importance of such compounds in developing new therapeutic strategies for treating malignancies (A. Silamkoti et al., 2005).

Material Science

In the field of material science, derivatives of 1,2,4-triazoles have been explored for their potential in creating new polymers and materials. For instance, studies on Diels-Alder and ene reactions with bis-triazolinediones offer insights into synthesizing alternating copolymers, which could have applications in creating novel materials with specific properties (S. Mallakpour & G. Butler, 1985).

Antimicrobial and Antitumor Activities

Further research has identified various 1,2,4-triazole derivatives exhibiting significant antimicrobial and antitumor activities. These findings highlight the potential of such compounds in developing new medications to combat infections and cancer (Sonal Deswal et al., 2020).

properties

IUPAC Name

8-(4-fluorophenyl)-5-[(4-fluorophenyl)methyl]-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14F2N6O2/c1-26-18-15(17(29)23-20(26)30)27(10-11-2-6-13(21)7-3-11)19-25-24-16(28(18)19)12-4-8-14(22)9-5-12/h2-9H,10H2,1H3,(H,23,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQGYILAEZUFIMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C3=NN=C(N23)C4=CC=C(C=C4)F)CC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14F2N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 41750145

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